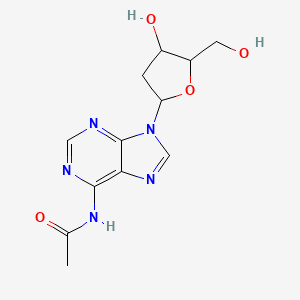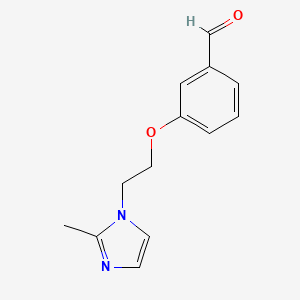
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is a chemical compound that features an imidazole ring, an ethoxy group, and a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Benzaldehyde Moiety: The final step involves the formylation of the aromatic ring, typically achieved through a Vilsmeier-Haack reaction, which uses DMF and POCl3 to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts
Major Products
Oxidation: 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzoic acid
Reduction: 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzyl alcohol
Substitution: Various substituted imidazole derivatives
科学研究应用
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function .
相似化合物的比较
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but contains a nitro group and an acetic acid moiety.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Contains a borate group and is used in different applications.
Uniqueness
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is unique due to its combination of an imidazole ring, an ethoxy group, and a benzaldehyde moiety
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-[2-(2-methylimidazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-11-14-5-6-15(11)7-8-17-13-4-2-3-12(9-13)10-16/h2-6,9-10H,7-8H2,1H3 |
InChI 键 |
RQMUGGHXTHIVLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CCOC2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


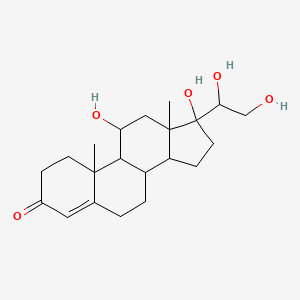
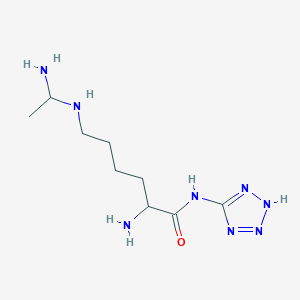
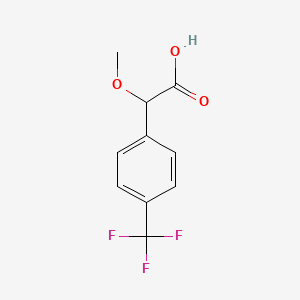


![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
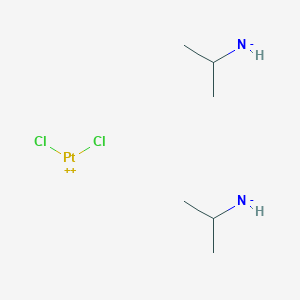
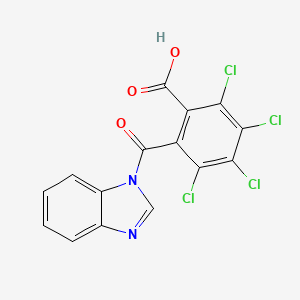

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)

